molecular formula C8H9NNaO2 B592083 Sodium 2-(6-methylpyridin-2-yl)acetate CAS No. 1416351-80-8

Sodium 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B592083
CAS No.: 1416351-80-8
M. Wt: 174.15 g/mol
InChI Key: RBPZKFZSWXCFDJ-UHFFFAOYSA-N
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Description

Sodium 2-(6-methylpyridin-2-yl)acetate is an organic sodium salt with the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .

Comparison with Similar Compounds

  • Sodium 2-(pyridin-2-yl)acetate
  • Sodium 2-(4-methylpyridin-2-yl)acetate
  • Sodium 2-(3-methylpyridin-2-yl)acetate

Comparison: Sodium 2-(6-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

1416351-80-8

Molecular Formula

C8H9NNaO2

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;2-(6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);

InChI Key

RBPZKFZSWXCFDJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)[O-].[Na+]

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O.[Na]

Origin of Product

United States

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